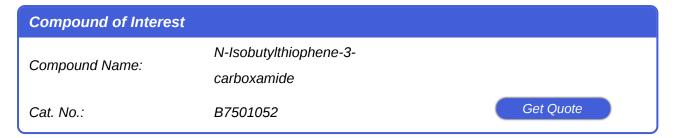


Spectroscopic Profile of N-Isobutylthiophene-3carboxamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-Isobutylthiophene-3-carboxamide**. Due to the absence of publicly available, specific experimental data for this compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-Isobutylthiophene-3-carboxamide**. These predictions are derived from the known spectral properties of thiophene rings, carboxamide functionalities, and isobutyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **N-Isobutylthiophene-3-carboxamide**



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------------|-------------|-----------------------------------|
| ~8.1 - 8.3 | Doublet of doublets | 1H | Thiophene H2 |
| ~7.4 - 7.6 | Doublet of doublets | 1H | Thiophene H5 |
| ~7.3 - 7.5 | Doublet of doublets | 1H | Thiophene H4 |
| ~6.0 - 6.5 | Broad singlet | 1H | N-H |
| ~3.1 - 3.3 | Triplet | 2H | N-CH ₂ |
| ~1.8 - 2.0 | Multiplet | 1H | CH(CH ₃) ₂ |
| ~0.9 - 1.0 | Doublet | 6H | CH(CH ₃) ₂ |

Table 2: Predicted ¹³C NMR Data for **N-Isobutylthiophene-3-carboxamide**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------------|
| ~163 - 166 | C=O (Amide) |
| ~135 - 138 | Thiophene C3 |
| ~128 - 131 | Thiophene C2 |
| ~126 - 129 | Thiophene C5 |
| ~124 - 127 | Thiophene C4 |
| ~46 - 49 | N-CH ₂ |
| ~28 - 31 | CH(CH ₃) ₂ |
| ~19 - 22 | CH(CH ₃) ₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Isobutylthiophene-3-carboxamide



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------|
| ~3300 - 3400 | Strong, Broad | N-H Stretch |
| ~3100 - 3150 | Medium | C-H Stretch (Thiophene) |
| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~1630 - 1680 | Strong | C=O Stretch (Amide I) |
| ~1520 - 1570 | Strong | N-H Bend (Amide II) |
| ~1400 - 1500 | Medium | C=C Stretch (Thiophene Ring) |
| ~700 - 800 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Isobutylthiophene-3-carboxamide

| m/z | Interpretation |
|------|---|
| ~183 | [M] ⁺ (Molecular Ion) |
| ~127 | [M - C ₄ H ₈] ⁺ |
| ~111 | [C ₄ H ₃ S-CO] ⁺ |
| ~83 | [C ₄ H ₃ S] ⁺ |
| ~57 | [C ₄ H ₉] ⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like **N-Isobutylthiophene-3-carboxamide**.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]



- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]
 - Report chemical shifts (δ) in parts per million (ppm), followed by multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz).[2]
- 13C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
 - Report chemical shifts to one decimal place.

FT-IR Spectroscopy

FT-IR spectra can be obtained using an ATR (Attenuated Total Reflection) accessory or by preparing a KBr pellet.[3]

- ATR Method:
 - Place a small amount of the solid sample directly on the ATR crystal.
 - Apply pressure to ensure good contact.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
- KBr Pellet Method:



- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the spectrometer and record the spectrum.

Mass Spectrometry

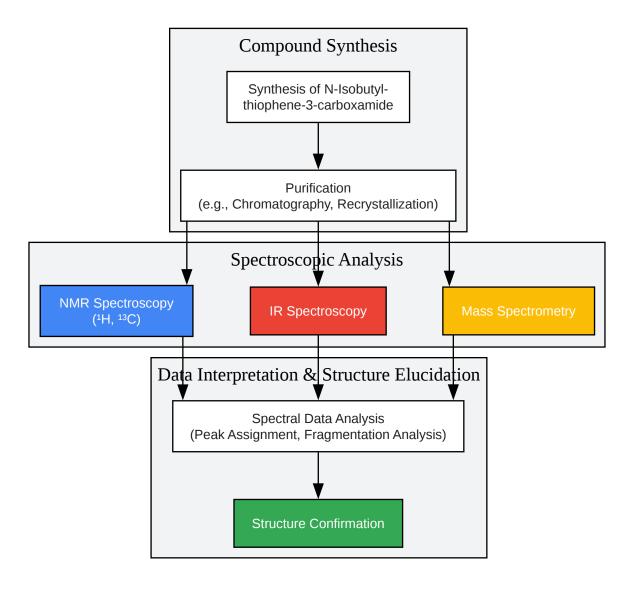
Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source.[4]

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low μg/mL or ng/mL range.[5]
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Operate the mass spectrometer in positive ion mode.
 - Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.





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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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